2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group, along with the hydroxy and phenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-methyl-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)benzamide.
Reduction: Formation of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzylamine.
Substitution: Formation of this compound derivatives with substituted nucleophiles.
Scientific Research Applications
2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and phenyl groups can modulate its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl)benzamide
- 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl)benzamide
- 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl)benzamide
Uniqueness
2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-7-5-6-10-14(12)15(22)21-11-16(23,17(18,19)20)13-8-3-2-4-9-13/h2-10,23H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFQXMDDSLRNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.